N-[4-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)propanamide
Overview
Description
N-[4-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)propanamide is a synthetic organic compound characterized by the presence of an acetylamino group attached to a phenyl ring, a tetrazole ring, and a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)propanamide typically involves multiple steps:
Formation of the Acetylamino Group: The starting material, 4-aminophenyl, is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-(4-acetylamino)phenyl.
Introduction of the Tetrazole Ring: The acetylated intermediate is then reacted with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring.
Formation of the Propanamide Chain: The final step involves the reaction of the tetrazole intermediate with 3-bromopropionyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetylamino and tetrazole groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazoles or amides.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the tetrazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylamino)phenyl)-2-(1H-tetrazol-1-yl)acetamide
- N-(4-acetylamino)phenyl)-3-(1H-tetrazol-1-yl)butanamide
Uniqueness
N-[4-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or binding affinity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-(tetrazol-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2/c1-9(19)14-10-2-4-11(5-3-10)15-12(20)6-7-18-8-13-16-17-18/h2-5,8H,6-7H2,1H3,(H,14,19)(H,15,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTUTBGUUCMZPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821544 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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